molecular formula C8H8BrF2N B13250650 [(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine

[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine

Cat. No.: B13250650
M. Wt: 236.06 g/mol
InChI Key: UHRJUROJGQHHTE-ZETCQYMHSA-N
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Description

[(1S)-1-(4-Bromophenyl)-2,2-difluoroethyl]amine (CAS 1378866-69-3) is a chiral amine characterized by a para-brominated phenyl ring and a vicinal difluoroethylamine backbone. Its molecular formula is C₈H₈BrF₂N, with a molar mass of 236.0566 g/mol . The bromine substituent at the para position contributes to its lipophilicity and may influence receptor binding, while the difluoro group modulates electronic properties and metabolic stability.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8H,12H2/t7-/m0/s1

InChI Key

UHRJUROJGQHHTE-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)F)N)Br

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromophenyl)-2,2-difluoroethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl precursor.

    Fluorination: Introduction of fluorine atoms to the ethanamine backbone is achieved through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (1S) configuration.

Industrial Production Methods

Industrial production of (1S)-1-(4-bromophenyl)-2,2-difluoroethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-bromophenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets. The presence of the bromophenyl and difluoro groups allows it to engage in various binding interactions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 4-bromo substituent in the target compound contrasts with the 3-bromo in and 4-fluoro in . Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to fluorine.
  • Functional Group Replacement : The 2-methoxy group in introduces electron-donating effects, increasing amine basicity (pKa ~8.68 vs. unmeasured for the target compound) .

Physicochemical Properties

  • Lipophilicity : The 4-bromo substituent in the target compound increases logP compared to 4-fluoro derivatives (e.g., ).
  • Basicity : Difluoro groups lower the pKa of the amine compared to methoxy-substituted analogues. For example, the methoxy derivative has a predicted pKa of 8.68 , suggesting higher basicity than the target compound .

Biological Activity

[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine is a chiral amine characterized by its unique molecular structure, which includes a bromophenyl group and two fluorine atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

The molecular formula of [(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine is C8H9BrF2N, with a molecular weight of 236.06 g/mol. Its structural characteristics influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8H9BrF2N
Molecular Weight236.06 g/mol
IUPAC Name(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine
Isomeric SMILESC1=CC(=CC=C1C@@HN)Br

The biological activity of [(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine involves its interaction with specific molecular targets within cells. The presence of the bromophenyl and difluoro groups allows for diverse binding interactions that can influence various biological pathways. The exact mechanisms remain an area of active research but are believed to involve modulation of enzyme activities and receptor interactions.

Antimicrobial Activity

Research has indicated that compounds related to [(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine exhibit significant antimicrobial properties. A study on thiazole derivatives demonstrated that certain bromophenyl-containing compounds showed comparable antimicrobial activity to standard antibiotics like norfloxacin and antifungals like fluconazole .

Case Study: Thiazole Derivatives

In a comparative study, several thiazole derivatives were synthesized and tested for their antimicrobial activity:

Compound IDAntimicrobial Activity (Zone of Inhibition in mm)Comparison Standard
p220Norfloxacin
p318Fluconazole
p415Norfloxacin
p617Fluconazole

These results suggest that the incorporation of bromophenyl groups enhances the efficacy of antimicrobial agents.

Anticancer Activity

The anticancer potential of [(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine has been evaluated through various assays. A notable study utilized the Sulforhodamine B (SRB) assay on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The findings indicated that certain derivatives exhibited promising anticancer activity comparable to established chemotherapeutic agents like 5-fluorouracil .

Case Study: MCF7 Cell Line

The following table summarizes the anticancer activity observed in related compounds:

Compound IDIC50 (µM)Comparison Standard
p2125-Fluorouracil
p3155-Fluorouracil
p4205-Fluorouracil

The lower IC50 values indicate higher potency against cancer cells, emphasizing the potential therapeutic applications of these compounds.

Molecular Docking Studies

Molecular docking studies have been conducted to understand better how [(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine interacts with its biological targets. These studies have revealed favorable binding affinities with specific receptors involved in cancer progression and microbial resistance mechanisms .

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